2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chlorophenoxy group and a piperazine moiety, which are often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide typically involves multiple steps:
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Formation of the Chlorophenoxy Intermediate
Starting Material: 3-chlorophenol
Reaction: 3-chlorophenol is reacted with an appropriate alkylating agent to form 3-chlorophenoxyalkane.
Conditions: This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone.
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Formation of the Piperazine Intermediate
Starting Material: 4-methylpiperazine
Reaction: 4-methylpiperazine is reacted with a carbonylating agent to form 4-methylpiperazine-1-carbonyl chloride.
Conditions: This reaction typically requires a solvent like dichloromethane and a base such as triethylamine.
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Coupling Reaction
Starting Materials: 3-chlorophenoxyalkane and 4-methylpiperazine-1-carbonyl chloride
Reaction: The two intermediates are coupled together in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the piperazine ring can lead to the formation of N-oxides.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can lead to the formation of secondary amines from the carbonyl group.
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Substitution
Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Products: Substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Substitution: Sodium methoxide in methanol, typically at elevated temperatures.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting neurological disorders.
Medicine
Antimicrobial Agents: The piperazine moiety is known for its antimicrobial properties, making this compound a candidate for the development of new antibiotics.
Industry
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]acetamide
- 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]butanamide
Uniqueness
Compared to similar compounds, 2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide has a unique balance of hydrophobic and hydrophilic regions, which can enhance its binding affinity to certain biological targets. This makes it particularly valuable in drug development and other applications where specific molecular interactions are crucial.
Properties
CAS No. |
6044-99-1 |
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Molecular Formula |
C21H24ClN3O3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-15(28-17-7-5-6-16(22)14-17)20(26)23-19-9-4-3-8-18(19)21(27)25-12-10-24(2)11-13-25/h3-9,14-15H,10-13H2,1-2H3,(H,23,26) |
InChI Key |
KRTHPXQPWFVKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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